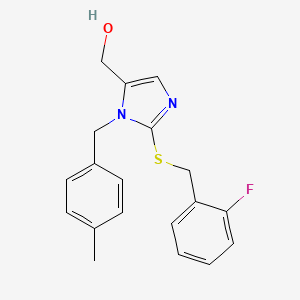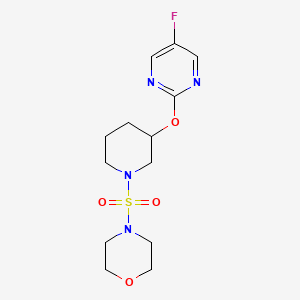![molecular formula C26H17BrClNO3 B2818537 N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide CAS No. 328539-61-3](/img/structure/B2818537.png)
N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique molecular structure, which includes bromine, chlorine, and phenoxy groups attached to a benzamide core. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Wirkmechanismus
Target of Action
The primary targets of N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide are currently unknown . The compound’s structure suggests it may interact with proteins or enzymes that recognize similar molecular motifs
Mode of Action
Based on its chemical structure, it may bind to its targets via non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . The compound’s effects on cellular pathways would depend on its specific targets and their roles in these pathways .
Pharmacokinetics
These properties would determine the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects would depend on the compound’s specific targets and the changes it induces upon binding .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its ability to bind to its targets .
Biochemische Analyse
Biochemical Properties
It is known that similar compounds, such as indole derivatives, have diverse biological activities and interact with various enzymes, proteins, and other biomolecules . These interactions can involve noncovalent interactions among the residues of proteins and nucleic acids .
Cellular Effects
It is known that similar compounds can have significant effects on various types of cells and cellular processes .
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that similar compounds can have significant changes in their effects over time in laboratory settings .
Dosage Effects in Animal Models
It is known that similar compounds can have significant dosage-dependent effects in animal models .
Metabolic Pathways
It is known that similar compounds can be involved in various metabolic pathways .
Transport and Distribution
It is known that similar compounds can be transported and distributed within cells and tissues in various ways .
Subcellular Localization
It is known that similar compounds can have specific subcellular localizations and that these localizations can affect their activity or function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide typically involves multiple steps, starting with the preparation of 5-bromo-2-chlorobenzoyl chloride. This intermediate is then reacted with 4-phenoxybenzamide under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It serves as a precursor in the development of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
- N-benzyl-5-bromo-2-chlorobenzamide
- 5-bromo-2-chloro-N-phenylbenzamide
- N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chlorobenzamide
Comparison: N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide is unique due to its specific substitution pattern and the presence of the phenoxy group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
IUPAC Name |
N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17BrClNO3/c27-18-12-15-22(25(30)21-8-4-5-9-23(21)28)24(16-18)29-26(31)17-10-13-20(14-11-17)32-19-6-2-1-3-7-19/h1-16H,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJXDDUTQNQBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Br)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3Ar,7aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B2818454.png)
![3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride](/img/structure/B2818455.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B2818456.png)
![N-[(3S,4R)-1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2818460.png)
![1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2818464.png)

![N-(3-chloro-4-methylphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2818467.png)
![methyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2818469.png)






